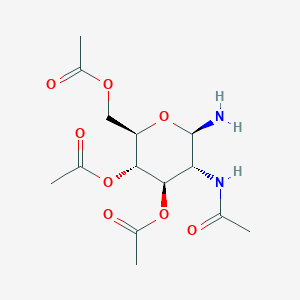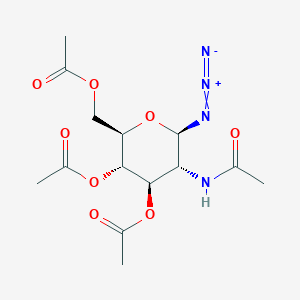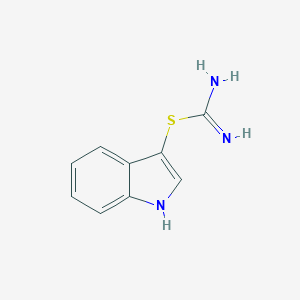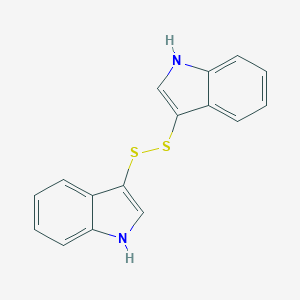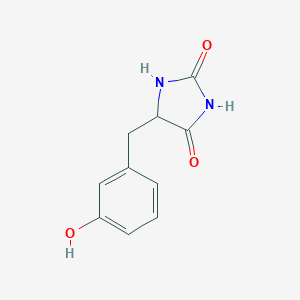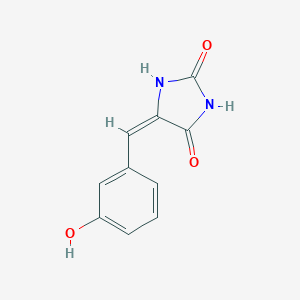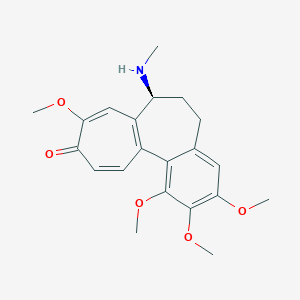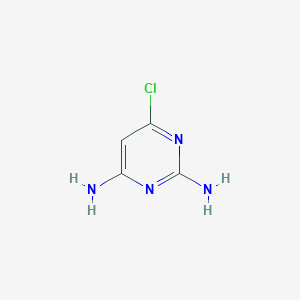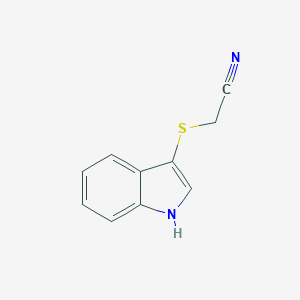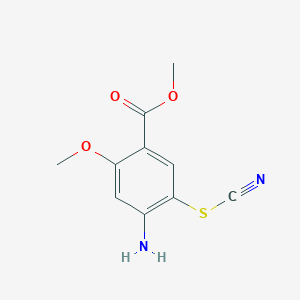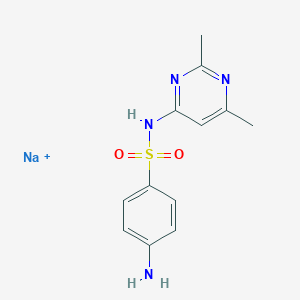
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves several steps. One common method includes the reaction of 2,6-dimethyl-4-pyrimidinylamine with sulfanilamide in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .
化学反应分析
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学研究应用
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the bacterial cell’s ability to produce essential nucleotides, leading to cell death . The compound’s molecular structure allows it to effectively compete with para-aminobenzoic acid (PABA), a substrate for the enzyme .
相似化合物的比较
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Known for its use in treating toxoplasmosis, it also shares a similar mode of action.
The uniqueness of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate lies in its specific structural modifications, which may confer distinct biological activities and pharmacological properties .
属性
CAS 编号 |
2462-17-1 |
|---|---|
分子式 |
C12H14N4NaO2S+ |
分子量 |
301.32 g/mol |
IUPAC 名称 |
sodium;4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.Na/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16);/q;+1 |
InChI 键 |
KAXSVYFQDIXJKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
规范 SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Key on ui other cas no. |
2462-17-1 |
同义词 |
Aristamid Augensalbe Aristamid Augentropfen Augensalbe, Aristamid Augentropfen, Aristamid Elkosin Sodium, Sulfisomidine Sulfaisodimidine Sulfisomidine Sulfisomidine Sodium Sulphasomidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




